

In-Depth Technical Guide: Physicochemical Characteristics of 4-(trans-4-Butylcyclohexyl)benzonitrile

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Compound of Interest

Compound Name: 4-(trans-4-Butylcyclohexyl)benzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Butylcyclohexyl)benzonitrile is a liquid crystal compound that has garnered significant interest in materials science. Its unique molecular structure, featuring a rigid cyclohexylbenzonitrile core and a flexible butyl chain, gives rise to its mesomorphic properties. While primarily utilized in the development of liquid crystal displays (LCDs) and other optoelectronic devices, a comprehensive understanding of its physicochemical characteristics is paramount for any potential application, including exploratory research in drug development where rigid scaffolds are of interest. This guide provides a detailed overview of the core physicochemical properties of **4-(trans-4-Butylcyclohexyl)benzonitrile**, along with standardized experimental protocols for their determination and a plausible synthetic route.

Physicochemical Data

The following table summarizes the key physicochemical properties of **4-(trans-4-Butylcyclohexyl)benzonitrile**, compiled from various chemical suppliers and databases.

Property	Value	Reference(s)
Molecular Formula	C ₁₇ H ₂₃ N	[1][2][3]
Molecular Weight	241.38 g/mol	[1][2][3]
CAS Number	61204-00-0	[2][4]
Appearance	White to off-white crystalline powder or solid	[4][5]
Melting Point	41-45 °C	[4][5]
Boiling Point	Approximately 335-340 °C at 760 mmHg	[4]
Solubility in Water	Insoluble	[4]
Solubility in Organic Solvents	Soluble in common organic solvents such as toluene and dichloromethane.	[4]
Density	Approximately 0.97 g/cm ³	[4]
Flash Point	Approximately 147 °C	[4]
Refractive Index	Approximately 1.52-1.53	[4]
LogP (calculated)	No experimentally determined value was found. A calculated value would be approximately 6.1.	[6]

Experimental Protocols

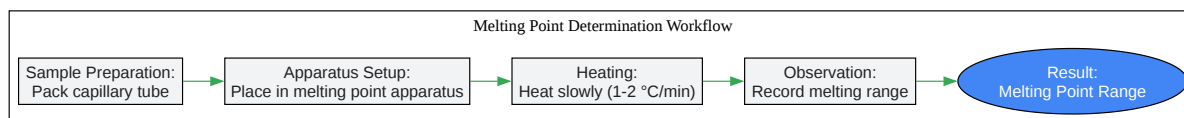
The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of **4-(trans-4-Butylcyclohexyl)benzonitrile**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

- **Sample Preparation:** A small amount of the crystalline **4-(trans-4-Butylcyclohexyl)benzonitrile** is finely powdered and packed into a capillary tube to a height of 2-3 mm.[7]
- **Apparatus:** A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus alongside a thermometer.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[7]
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range represents the melting point of the substance.[7][8]



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Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

- **Sample Preparation:** A small quantity (a few milliliters) of molten **4-(trans-4-Butylcyclohexyl)benzonitrile** is placed in a small test tube or fusion tube.[9][10]

- **Capillary Inversion:** A capillary tube, sealed at one end, is placed inverted into the liquid.^[9]
- **Heating:** The test tube assembly is attached to a thermometer and heated in a Thiele tube or a suitable heating block. The heating should be gradual and uniform.^[9]
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.^[9]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

- **Solvent Selection:** A range of solvents of varying polarities will be used, including water, ethanol, acetone, toluene, and dichloromethane.
- **Procedure:** A small, accurately weighed amount of **4-(trans-4-Butylcyclohexyl)benzonitrile** (e.g., 10 mg) is placed in a test tube. A small volume of the selected solvent (e.g., 1 mL) is added.^[4]
- **Observation:** The mixture is agitated (e.g., by vortexing) and observed for dissolution at room temperature. If the solid dissolves completely, it is recorded as "soluble." If it does not dissolve, it is recorded as "insoluble." For quantitative analysis, the amount of solute that can be dissolved in a given amount of solvent at a specific temperature can be determined by adding the solute portion-wise until saturation is reached.

LogP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Methodology (Shake-Flask Method):

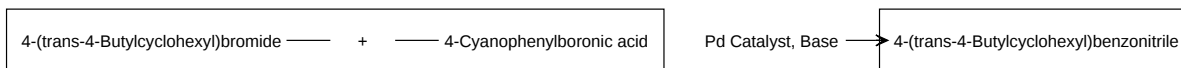
- **Phase Preparation:** n-Octanol and water are mutually saturated by shaking them together and allowing the layers to separate.
- **Sample Preparation:** A known amount of **4-(trans-4-Butylcyclohexyl)benzonitrile** is dissolved in a known volume of the pre-saturated n-octanol.
- **Partitioning:** A known volume of the pre-saturated water is added to the octanol solution. The mixture is then shaken vigorously for a set period to allow for the partitioning of the solute between the two phases.
- **Phase Separation:** The mixture is allowed to stand until the two phases have completely separated.
- **Concentration Analysis:** The concentration of the solute in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Synthesis of 4-(trans-4-Butylcyclohexyl)benzonitrile

A plausible and widely used method for the synthesis of **4-(trans-4-Butylcyclohexyl)benzonitrile** is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.

Reaction Scheme:

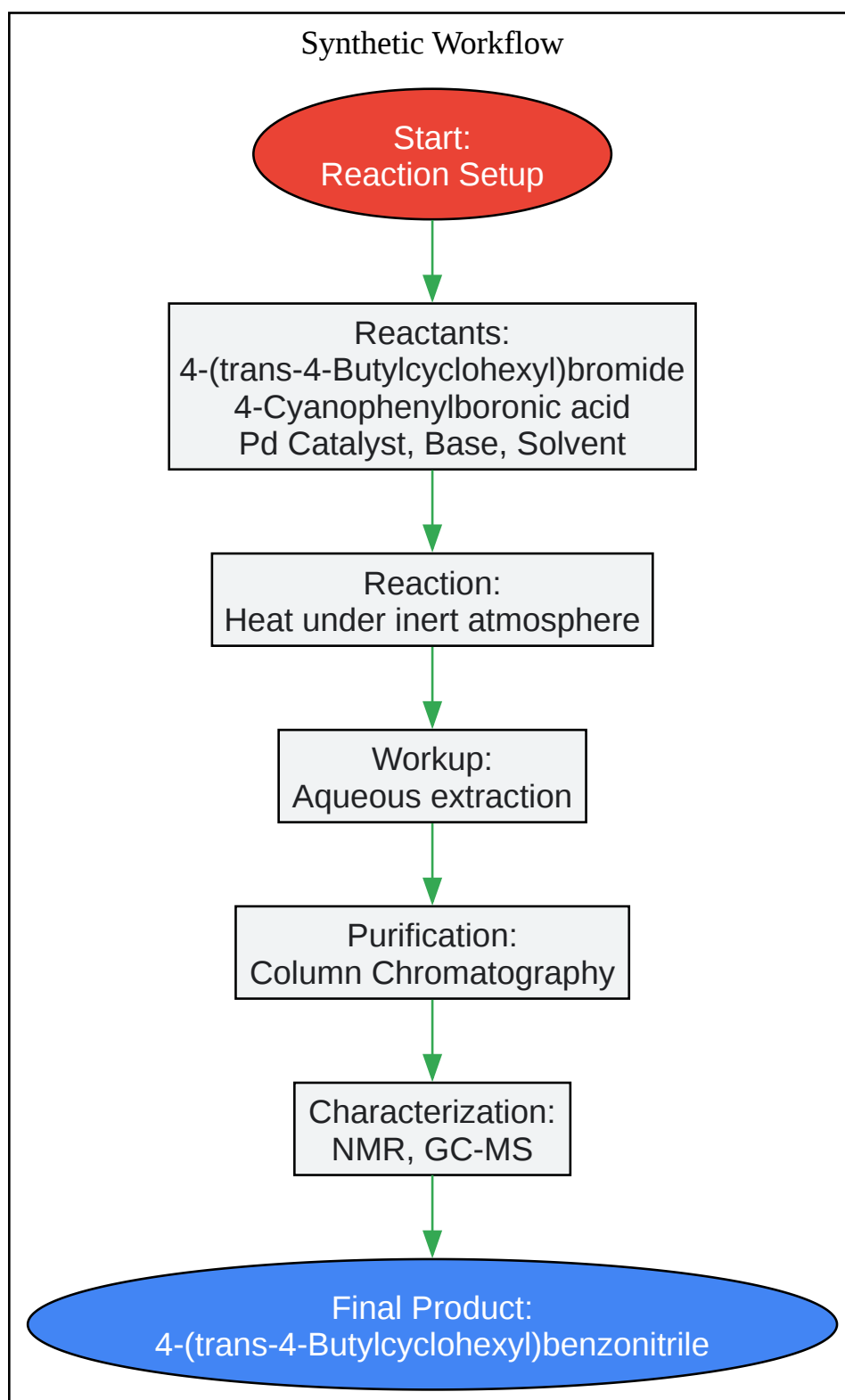
4-(trans-4-Butylcyclohexyl)bromide reacts with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base to yield **4-(trans-4-Butylcyclohexyl)benzonitrile**.



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Suzuki-Miyaura coupling for the synthesis of **4-(trans-4-Butylcyclohexyl)benzonitrile**.

Experimental Workflow:



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Experimental workflow for the synthesis and purification.

General Procedure:

- **Reaction Setup:** A reaction flask is charged with 4-(trans-4-Butylcyclohexyl)bromide, 4-cyanophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/water).
- **Inert Atmosphere:** The reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction:** The mixture is heated to reflux with stirring for a specified period, and the reaction progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup:** Upon completion, the reaction is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to afford the pure **4-(trans-4-Butylcyclohexyl)benzonitrile**.
- **Characterization:** The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any significant information regarding the biological activity or involvement in specific signaling pathways for **4-(trans-4-Butylcyclohexyl)benzonitrile**. Its research and applications to date have been predominantly in the field of materials science, particularly as a component of liquid crystal mixtures. While its rigid structure could be of interest as a scaffold in medicinal chemistry, there is currently no published data to support any specific biological target or therapeutic application.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical characteristics of **4-(trans-4-Butylcyclohexyl)benzonitrile**, including tabulated data and detailed experimental protocols for their determination. A plausible synthetic route via the Suzuki-Miyaura cross-coupling has also been outlined. For researchers and scientists, this information serves as a foundational resource for the handling, analysis, and potential application of this compound. For drug development professionals, while there is no current evidence of biological activity, the well-defined structure and properties of this molecule may offer a starting point for the design of novel molecular scaffolds. Further research would be required to explore any potential biological relevance.

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